molecular formula C16H18ClN B164611 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 126114-66-7

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B164611
CAS RN: 126114-66-7
M. Wt: 259.77 g/mol
InChI Key: LUSUZDOXGNAITA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FR-115427 involves the rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl aryl alkyl ketimines with arylboroxines or arylboronic acids. This method allows for the efficient production of highly enantioenriched α-tertiary amines . The industrial production methods for FR-115427 have not been extensively documented, but the synthetic route mentioned above provides a reliable approach for laboratory-scale synthesis.

Chemical Reactions Analysis

FR-115427 primarily undergoes substitution reactions due to its structure. The compound has been shown to interact with various reagents under specific conditions. For example, it can be synthesized through the lithiation and substitution of N-Boc-1-phenyltetrahydroisoquinolines . The major products formed from these reactions include highly enantioenriched α-tertiary amines.

properties

CAS RN

126114-66-7

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16;/h2-10,17H,11-12H2,1H3;1H

InChI Key

LUSUZDOXGNAITA-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl

Canonical SMILES

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl

synonyms

1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (-)-isomer
FR 115427
FR-115427
FR115427

Origin of Product

United States

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